

# [SER140]-PLP(139-151): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [SER140]-PLP(139-151)

Cat. No.: B612781

Get Quote

An In-depth Examination of the Encephalitogenic Peptide in Experimental Autoimmune Encephalomyelitis

This technical guide provides a comprehensive overview of the **[SER140]-PLP(139-151)** peptide, a key tool in the study of autoimmune demyelinating diseases of the central nervous system. Designed for researchers, scientists, and drug development professionals, this document details the peptide's sequence and structure, experimental applications, and the immunological pathways it triggers.

## Peptide Sequence and Physicochemical Properties

**[SER140]-PLP(139-151)** is a synthetic variant of the native myelin proteolipid protein (PLP) fragment spanning amino acid residues 139-151. In this analog, the cysteine at position 140 is substituted with a serine to enhance stability.[1]

Table 1: Peptide Sequence and Properties



| Property          | Value                                                        |
|-------------------|--------------------------------------------------------------|
| Sequence          | H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-<br>Asp-Lys-Phe-OH |
| One-Letter Code   | HSLGKWLGHPDKF                                                |
| Molecular Formula | C72H104N20O17                                                |
| Molecular Weight  | 1521.72 g/mol                                                |

### **Three-Dimensional Structure and Conformation**

The precise three-dimensional structure of **[SER140]-PLP(139-151)** has not been fully elucidated by experimental methods such as X-ray crystallography or high-resolution NMR spectroscopy. However, computational molecular dynamics simulations have provided insights into its conformational landscape. These studies suggest that the peptide exists in a dynamic equilibrium of conformations in solution. The interaction with the MHC class II molecule I-A(s) is crucial for its encephalitogenic activity, and residues within the peptide sequence serve as key contact points for both the MHC molecule and the T-cell receptor (TCR).

## Experimental Applications in Autoimmune Disease Models

[SER140]-PLP(139-151) is a potent inducer of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, particularly SJL/J mice. EAE is the most commonly used animal model for human multiple sclerosis. The serine substitution at position 140 enhances the peptide's stability without compromising its antigenic activity.

# Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Two primary protocols are utilized to induce EAE using [SER140]-PLP(139-151): active immunization and adoptive transfer.

Experimental Protocol: Active Immunization for EAE Induction



This protocol involves the direct immunization of mice with the peptide to elicit an autoimmune response.

- Antigen Emulsion Preparation:
  - [SER140]-PLP(139-151) is dissolved in a suitable buffer (e.g., sterile PBS).
  - The peptide solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis. This is a critical step to ensure a robust immune response.
- Immunization:
  - Female SJL/J mice (typically 6-8 weeks old) are anesthetized.
  - $\circ$  A total of 100-200 µL of the emulsion (containing 50-100 µg of the peptide) is injected subcutaneously at two to four sites on the flank.
- Pertussis Toxin Administration (Optional):
  - To enhance the permeability of the blood-brain barrier and increase disease severity, pertussis toxin (PTX) can be administered intraperitoneally (i.p.).
  - Typically, 100-200 ng of PTX in PBS is injected on the day of immunization and again 48 hours later.
- Monitoring:
  - Mice are monitored daily for clinical signs of EAE, which usually appear 10-14 days post-immunization.
  - Clinical scoring is performed based on a standardized scale (see Table 2).

Table 2: Standard EAE Clinical Scoring Scale



| Score | Clinical Signs               |
|-------|------------------------------|
| 0     | No clinical signs            |
| 1     | Limp tail                    |
| 2     | Hind limb weakness           |
| 3     | Partial hind limb paralysis  |
| 4     | Complete hind limb paralysis |
| 5     | Moribund state or death      |

Experimental Protocol: Adoptive Transfer of Encephalitogenic T-cells

This method involves the transfer of peptide-specific T-cells from a donor mouse to a naive recipient.

- Donor Mouse Immunization:
  - Donor SJL/J mice are immunized with [SER140]-PLP(139-151) in CFA as described in the active immunization protocol.
- Isolation and In Vitro Restimulation of T-cells:
  - Approximately 10 days after immunization, draining lymph nodes and spleens are harvested from the donor mice.
  - Single-cell suspensions are prepared and cultured in the presence of [SER140]-PLP(139-151) (typically 10-20 μg/mL) and appropriate cytokines (e.g., IL-12 for Th1 differentiation) for 3-4 days to expand the population of antigen-specific T-cells.
- Cell Transfer:
  - The cultured, activated T-cells are harvested, washed, and injected intravenously (i.v.) or intraperitoneally (i.p.) into naive recipient mice.
- Monitoring:



 Recipient mice are monitored for clinical signs of EAE, which typically appear within a few days of cell transfer.

## **Immunological Signaling Pathways**

The induction of EAE by **[SER140]-PLP(139-151)** is primarily a T-cell mediated process, specifically driven by CD4+ T helper (Th) cells. The following diagram illustrates the key steps in the activation of these pathogenic T-cells.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. chem.uzh.ch [chem.uzh.ch]
- To cite this document: BenchChem. [[SER140]-PLP(139-151): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612781#ser140-plp-139-151-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com